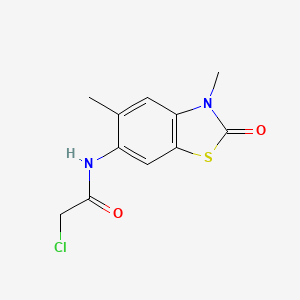

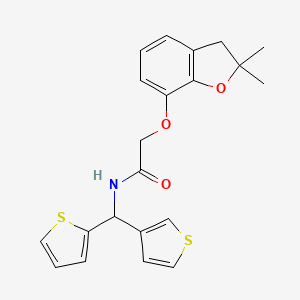

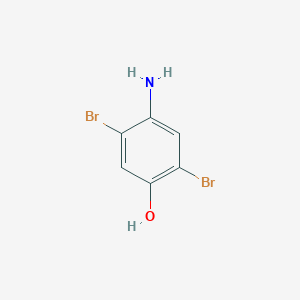

2-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,4-Dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone, commonly referred to as “Quinazolinone”, is a heterocyclic compound belonging to the quinazolinone family. It is a colorless, crystalline solid that is soluble in organic solvents. Quinazolinone is of significant scientific interest due to its various applications in laboratory experiments and research studies. In

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Quinazolinones, related structurally to 2-methyl-3-o-tolyl-4(3H)-quinazolinone (methaqualone), have shown promising anticonvulsant activity. Certain compounds within this series demonstrated significant protection against seizures in mice, with relatively low neurotoxicity. Notably, the compounds 6l and 8i were effective against MES- and scMet-induced seizures (Wolfe et al., 1990).

Synthesis Techniques

Synthesis of quinazolinones, including methods utilizing triphenyl phosphite and pyridine, has been researched for creating a range of substituted compounds. This approach allows for the production of various quinazolinones under mild conditions, showcasing the versatility of the quinazolinone structure (Rabilloud & Sillion, 1980).

Cytotoxicity Against Cancer Cells

Some quinazolinones have shown significant cytotoxic effects in vitro against various cancer cell lines. Research into 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone (JJC-1), a lead compound, revealed its potential as an anticancer candidate. Specific compounds within this series induced G2/M arrest and apoptosis in certain leukemia cells (Hour et al., 2007).

Quinazolinone Skeleton Construction

Studies have focused on synthesizing various quinazolinone structures, such as 4-substituted 3,4-dihydro-2(1H)-quinazolinones. This process involved cyclization with carboxylic acids, highlighting the chemical flexibility and potential for structural variation in quinazolinone synthesis (Ivanov et al., 2006).

Antitumor Activity and Molecular Docking

Novel 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their antitumor activity. Some of these compounds exhibited broad-spectrum antitumor activity, outperforming positive controls like 5-FU. Molecular docking studies further supported their potential as antitumor agents (Al-Suwaidan et al., 2016).

Hypotensive Agents

Certain 4(3H)-quinazolinones displayed significant hypotensive activities, with some compounds being notably more potent than established drugs like papaverine. These findings suggest their potential use in blood pressure regulation (Eguchi et al., 1991).

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-6-pyrrolidin-1-yl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-25-17-8-5-13(11-18(17)26-2)19-21-16-7-6-14(23-9-3-4-10-23)12-15(16)20(24)22-19/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWUESTWVSDUFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)N4CCCC4)C(=O)N2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2400909.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2400914.png)

![2a,5,5,10b-Tetramethyl-3,4,4a,5,10,10b-hexahydro-2ah-2-oxa-10a-aza-benzo[g]cyclopenta[cd]azulen-1-one](/img/structure/B2400916.png)

![N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2400917.png)

amine](/img/structure/B2400918.png)

![N-(4-fluorobenzyl)-2-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2400919.png)